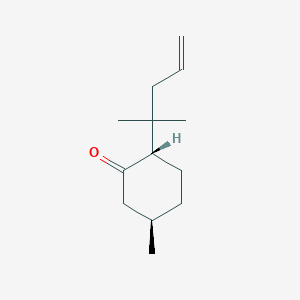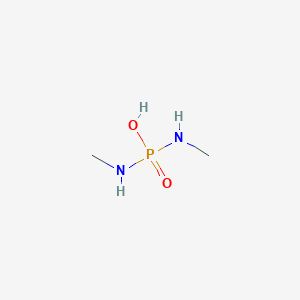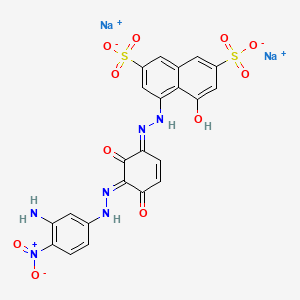
3-Ethoxy-7-methyl-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-7-methyl-10H-phenothiazine is a heterocyclic compound belonging to the phenothiazine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-7-methyl-10H-phenothiazine typically involves the reaction of 2-aminobenzenethiols with O-halonitrobenzenes. This reaction proceeds through a Smiles rearrangement, resulting in the formation of the phenothiazine core . The reaction conditions often include the use of sodium hydroxide (NaOH) and ethanol (C2H5OH) as solvents, with the reaction mixture being refluxed for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethoxy-7-methyl-10H-phenothiazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the ethoxy and methyl groups on the phenothiazine core.
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups onto the phenothiazine core.
Major Products Formed
The major products formed from these reactions include phenothiazine-5,5-dioxides, various substituted phenothiazines, and other derivatives with modified functional groups .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 3-Ethoxy-7-methyl-10H-phenothiazine involves its interaction with various molecular targets and pathways. Phenothiazines are known to exert their effects by modulating neurotransmitter receptors, such as dopamine and serotonin receptors, which play a crucial role in their antipsychotic and neuroleptic activities . Additionally, the compound’s antimicrobial properties are attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Methyl-10H-phenothiazine: This compound has a similar structure but lacks the ethoxy group at the 3-position.
3,7-Dibromophenothiazine: This derivative contains bromine atoms at the 3 and 7 positions, which significantly alters its chemical properties and reactivity.
10-Alkyl-10H-phenothiazine: These derivatives have various alkyl groups attached to the nitrogen atom at position 10, affecting their solubility and biological activities.
Uniqueness
The presence of both ethoxy and methyl groups in 3-Ethoxy-7-methyl-10H-phenothiazine imparts unique chemical properties, such as increased lipophilicity and altered electronic distribution, which can influence its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
72701-21-4 |
|---|---|
Formule moléculaire |
C15H15NOS |
Poids moléculaire |
257.4 g/mol |
Nom IUPAC |
3-ethoxy-7-methyl-10H-phenothiazine |
InChI |
InChI=1S/C15H15NOS/c1-3-17-11-5-7-13-15(9-11)18-14-8-10(2)4-6-12(14)16-13/h4-9,16H,3H2,1-2H3 |
Clé InChI |
GOUYCVWSHDHSNX-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


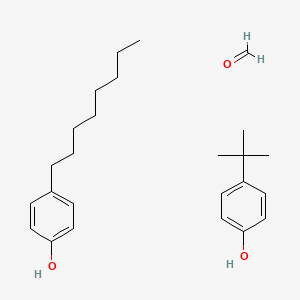

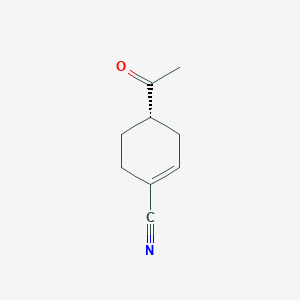
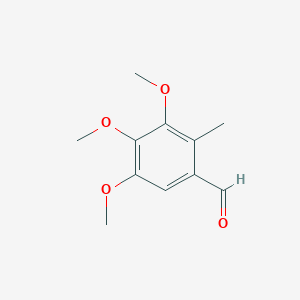


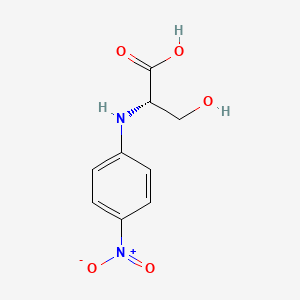
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]-](/img/structure/B14460024.png)
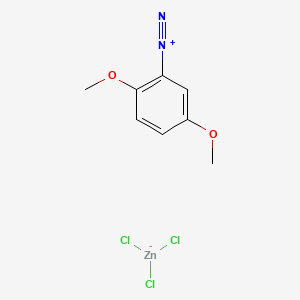

![Benzenesulfonic acid, 2-[bis[4-[ethyl[(3-sulfophenyl)methyl]amino]phenyl]methyl]-](/img/structure/B14460037.png)
